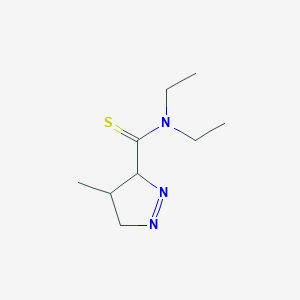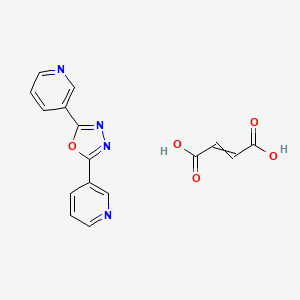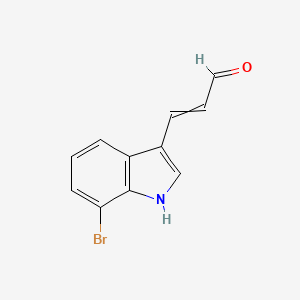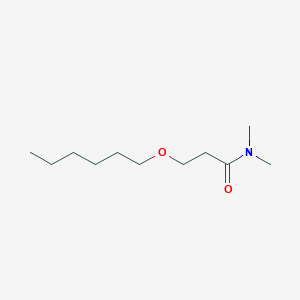
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction conditions often require a solvent such as ethanol and a catalyst like iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carboxamide
- N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-thiol
- N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-sulfonamide
Uniqueness
N,N-Diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields .
Propiedades
Número CAS |
923275-58-5 |
|---|---|
Fórmula molecular |
C9H17N3S |
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methyl-4,5-dihydro-3H-pyrazole-3-carbothioamide |
InChI |
InChI=1S/C9H17N3S/c1-4-12(5-2)9(13)8-7(3)6-10-11-8/h7-8H,4-6H2,1-3H3 |
Clave InChI |
ANKWTLBGSOAPGH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)C1C(CN=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)


![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)
![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)

